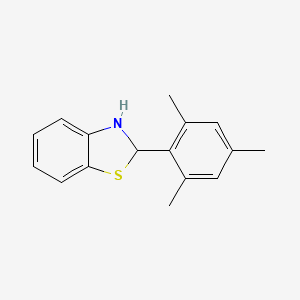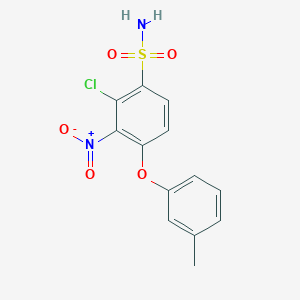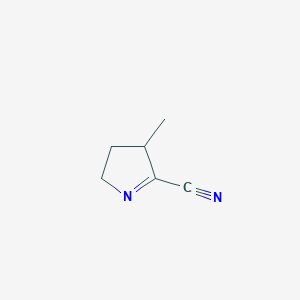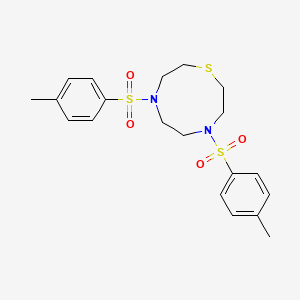
4,7-Bis(4-methylbenzene-1-sulfonyl)-1,4,7-thiadiazonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Bis(4-methylbenzene-1-sulfonyl)-1,4,7-thiadiazonane is a chemical compound characterized by the presence of two 4-methylbenzene-1-sulfonyl groups attached to a 1,4,7-thiadiazonane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(4-methylbenzene-1-sulfonyl)-1,4,7-thiadiazonane typically involves the reaction of 1,4,7-thiadiazonane with 4-methylbenzene-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Bis(4-methylbenzene-1-sulfonyl)-1,4,7-thiadiazonane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles like amines or thiols can replace the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazonane ring.
Reduction: Reduced forms of the sulfonyl groups, potentially leading to thiadiazonane derivatives with different functional groups.
Substitution: Products where the sulfonyl groups are replaced by nucleophiles, resulting in new functionalized thiadiazonane derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 4,7-Bis(4-methylbenzene-1-sulfonyl)-1,4,7-thiadiazonane involves its interaction with molecular targets and pathways within biological systems. The sulfonyl groups can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The thiadiazonane ring may also play a role in stabilizing the compound and facilitating its interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,7-Bis(iodomethyl)-6-[(4-methylbenzene-1-sulfonyl)oxy]-1,3-dioxepan-5-yl 4-methylbenzene-1-sulfonate
Uniqueness
4,7-Bis(4-methylbenzene-1-sulfonyl)-1,4,7-thiadiazonane is unique due to its specific structural arrangement, which includes the thiadiazonane ring and the presence of two 4-methylbenzene-1-sulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
88204-13-1 |
|---|---|
Formule moléculaire |
C20H26N2O4S3 |
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
4,7-bis-(4-methylphenyl)sulfonyl-1,4,7-thiadiazonane |
InChI |
InChI=1S/C20H26N2O4S3/c1-17-3-7-19(8-4-17)28(23,24)21-11-12-22(14-16-27-15-13-21)29(25,26)20-9-5-18(2)6-10-20/h3-10H,11-16H2,1-2H3 |
Clé InChI |
NWSFUPUKNHVFAT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCSCC2)S(=O)(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-[2-(Methylsulfanyl)ethoxy]naphthalen-2-yl}-1H-imidazo[4,5-b]pyridine](/img/structure/B14394682.png)
![1,1'-(Pentane-1,5-diyl)bis[4-(bromomethyl)benzene]](/img/structure/B14394689.png)
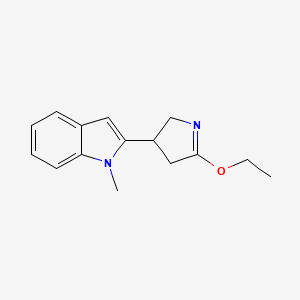
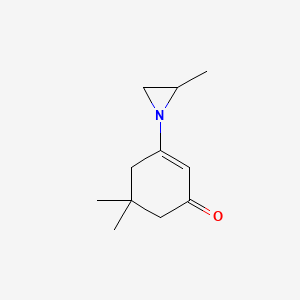
![1,2-Dimethyl-3-[3-(propan-2-yl)-1H-pyrrol-2-yl]-1H-indole](/img/structure/B14394716.png)
![N-{[4-(Benzyloxy)phenyl]methyl}formamide](/img/structure/B14394723.png)


![2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane](/img/structure/B14394744.png)
![2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B14394749.png)
